ergosterol glucoside

描述

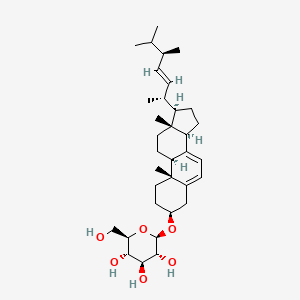

Ergosterol glucoside is a steryl glucoside, a class of glycolipids composed of a glucose molecule bound to a sterol derivative. It is primarily found in fungi, plants, and some bacteria. This compound plays a crucial role in the structural integrity of cell membranes and is involved in various biological processes .

准备方法

Synthetic Routes and Reaction Conditions

Ergosterol glucoside can be synthesized through enzymatic reactions involving sterol glucosyltransferases. These enzymes catalyze the transfer of glucose from UDP-glucose to ergosterol, forming this compound. The reaction typically occurs under mild conditions, with the presence of specific enzymes such as UGT80A2 and UGT80B1 .

Industrial Production Methods

Industrial production of this compound is often achieved through fermentation processes using yeast or fungal cultures. The ergosterol is extracted from the fungal mycelia and then converted to this compound using enzymatic methods. This process is scalable and can produce significant quantities of this compound .

化学反应分析

Hydrolysis Reaction

One of the primary reactions involving ergosterol glucoside is its hydrolysis, which is catalyzed by specific enzymes known as sterylglucosidases. In the case of Cryptococcus neoformans, the enzyme sterylglucosidase 1 (Sgl1) catalyzes the hydrolysis of this compound into free ergosterol and glucose. The reaction can be summarized as follows:This reaction is essential for the utilization of this compound in fungal metabolism and contributes to the regulation of ergosterol levels within the cell .

Mechanism of Hydrolysis

The mechanism by which Sgl1 hydrolyzes this compound involves several key steps:

- Substrate Binding : this compound binds to the active site of Sgl1, positioning the glucose moiety for nucleophilic attack.

- Nucleophilic Attack : The catalytic glutamate residue (Glu520) in Sgl1 facilitates the nucleophilic attack on the anomeric carbon of the glucose moiety.

- Product Release : Following hydrolysis, free ergosterol and glucose are released from the enzyme's active site.

The binding interactions between Sgl1 and this compound involve hydrogen bonds with residues such as Lys47, His142, Asn269, Glu270, Trp570, and Glu587, which stabilize the substrate during the reaction .

Enzyme Specificity and Mutational Studies

Research has shown that specific mutations in Sgl1 can significantly affect its activity towards this compound. For example:

- Mutations at key residues involved in substrate recognition (e.g., Lys47, His142) resulted in reduced enzymatic activity or complete inactivation.

- Point mutations at catalytic residues (e.g., Glu520) also demonstrated a critical role in maintaining hydrolytic activity.

These findings highlight the importance of precise amino acid interactions in enzyme-substrate specificity and catalysis .

Role in Fungal Pathogenesis

This compound is not only a metabolic intermediate but also plays a role in fungal virulence. The ability of C. neoformans to hydrolyze this compound may contribute to its pathogenicity by regulating membrane composition and fluidity, thereby influencing host interactions.

科学研究应用

Pharmacological Properties

Ergosterol glucoside exhibits several pharmacological properties that make it a subject of interest in medical research:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various pathogens. Research indicates that it can inhibit the growth of fungi and bacteria, making it a potential candidate for developing new antimicrobial agents .

- Antioxidant Effects : The compound shows significant antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in preventing diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Activity : Studies suggest that this compound can modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : this compound has been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Nutritional Applications

This compound serves as a precursor for vitamin D2 when exposed to ultraviolet light. This property enhances the nutritional value of mushrooms and other fungal sources:

- Vitamin D2 Synthesis : Ergosterol is converted into vitamin D2 upon UV exposure, making ergosterol-rich mushrooms an important dietary source of this essential nutrient .

Biotechnological Applications

The unique properties of this compound have led to its exploration in biotechnology:

- Drug Delivery Systems : Research indicates that encapsulating this compound in nanostructured lipid carriers can enhance its solubility and bioavailability, improving therapeutic efficacy .

- Biopesticides : Due to its antimicrobial properties, this compound is being investigated as a natural pesticide alternative, providing an eco-friendly option for agricultural applications .

Case Studies and Research Findings

Several studies highlight the applications of this compound across various domains:

Future Perspectives

The potential applications of this compound are vast, with ongoing research aimed at uncovering new therapeutic uses. Its role as a natural compound with health benefits positions it as a promising candidate for future drug development and nutritional enhancement.

作用机制

Ergosterol glucoside exerts its effects by integrating into cell membranes, influencing membrane fluidity and permeability. It also interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound’s ability to modulate these pathways contributes to its biological activities .

相似化合物的比较

Similar Compounds

- Cholesteryl glucoside

- Sitosteryl glucoside

- Stigmasteryl glucoside

Uniqueness

Ergosterol glucoside is unique due to its specific presence in fungi and its role in fungal cell membrane integrity. Unlike other steryl glucosides, this compound is a key component in the biosynthesis of ergosterol, a crucial sterol in fungi .

Conclusion

This compound is a vital compound with diverse applications in scientific research and industry. Its unique properties and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industrial applications.

生物活性

Ergosterol glucoside (ergosterol 3-O-β-D-glucopyranoside) is a glycosylated derivative of ergosterol, primarily found in fungi, particularly in Tuber species. This compound has garnered attention due to its potential biological activities, including immunomodulatory effects, anticancer properties, and metabolic benefits. This article aims to summarize the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a glucose moiety attached to the ergosterol backbone. Its structure enhances its solubility and bioavailability compared to ergosterol alone, making it a subject of interest for therapeutic applications.

1. Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory properties. It has been shown to influence immune responses by modulating cytokine production and cellular signaling pathways.

- Mechanism: The compound is converted into ergosterol and glucose by the enzyme sterylglucosidase 1 (Sgl1), which plays a crucial role in its biological activity. Genetic deletion of Sgl1 in Cryptococcus neoformans leads to the accumulation of this compound, impacting fungal virulence and immune evasion mechanisms .

2. Anticancer Properties

This compound has demonstrated potential anticancer effects across various cancer cell lines.

- Case Studies:

- In studies involving breast cancer cell lines (MCF-7), this compound induced S-phase cell cycle arrest and apoptosis at concentrations as low as 112.65 μM .

- In bladder cancer models, dietary supplementation with ergosterol (0.01–0.1%) inhibited androgen signaling pathways, suggesting a role in cancer prevention .

| Cancer Type | Model | Dose | Activity |

|---|---|---|---|

| Bladder | Wistar rats | 15 μg/kg/day for 3 weeks | Modulate inflammation-related signaling |

| Breast | MCF7 cells | IC50 = 112.65 μM | Induce apoptosis |

3. Antidiabetic Effects

This compound has been investigated for its potential benefits in managing diabetes.

- Findings: In diabetic mouse models, ergosterol treatment improved glucose uptake by enhancing the expression of glucose transporter type 4 (GLUT4) through the PI3K/Akt signaling pathway . Additionally, it has been shown to alleviate renal damage associated with diabetic nephropathy by restoring blood glucose levels and improving renal function .

4. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties.

- Research Insights: Ergosterol has been linked to reduced oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases .

Pharmacological Applications

Due to its diverse biological activities, this compound is being explored for various pharmacological applications:

- Drug Delivery Systems: Enhancements in solubility and bioavailability have been achieved through nanostructured lipid carriers (NLCs), which improve the therapeutic efficacy of this compound .

- Potential Therapeutics: The compound is being considered for use in formulations targeting cancer, diabetes, and neurodegenerative disorders due to its multifaceted biological activities.

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h7-10,19-21,23,25-32,35-38H,11-18H2,1-6H3/b8-7+/t20-,21+,23-,25+,26-,27-,28+,29+,30-,31+,32+,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZPNGBJJJZJMI-GBLVNJONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209497 | |

| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130155-33-8 | |

| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130155-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。